molecular formula C13H14O4 B2603690 Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate CAS No. 2089289-02-9

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

Cat. No.: B2603690
CAS No.: 2089289-02-9
M. Wt: 234.251
InChI Key: FQDYSBCDZCLIMG-UHFFFAOYSA-N
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Description

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is an organic compound with the molecular formula C13H14O4. It is a white to yellow solid at room temperature and is known for its applications in various fields of scientific research .

Properties

IUPAC Name

methyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYSBCDZCLIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate typically involves the esterification of 2,2-Dimethyl-4-oxochroman-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: The ketone group can be reduced to an alcohol.
  • Substitution: The ester group can participate in nucleophilic substitution reactions to produce different derivatives.
Reaction TypeProducts Formed
OxidationCarboxylic acids, ketones
ReductionAlcohols
SubstitutionVarious ester derivatives

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and antioxidant properties, making it a candidate for further investigation in pharmacological applications.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent .

Pharmaceutical Applications

The compound has been investigated for its therapeutic effects in treating conditions associated with inflammation and oxidative stress. Its modulation of biological pathways makes it a candidate for drug development targeting diseases such as cancer and autoimmune disorders.

Case Study: Inhibition of Inflammatory Pathways
Research has shown that this compound can inhibit specific inflammatory pathways by modulating calcium release activated calcium (CRAC) channels. This modulation is crucial in managing conditions like arthritis and asthma .

Mechanism of Action

The mechanism of action of Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Methyl 2,2-Dimethyl-4-oxochroman-6-carboxylate
  • Methyl 2,2-Dimethyl-4-oxochroman-5-carboxylate

Comparison: Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is unique due to its specific ester group position, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for distinct research and industrial purposes .

Biological Activity

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H14O4C_{13}H_{14}O_4 and a molecular weight of approximately 234.25 g/mol. Its structure includes a chroman ring, which is known for various biological activities.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that derivatives of chroman compounds exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro. It scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

3. Anticancer Potential

This compound has shown promise in preclinical models as an anticancer agent. It may act through mechanisms such as the induction of apoptosis in cancer cells and inhibition of tumor cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Signal Transduction Modulation : It can influence signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
Methyl 2,2-Dimethyl-4-oxochroman-6-carboxylateStructureModerate anti-inflammatory activity
Methyl 2,2-Dimethyl-4-oxochroman-5-carboxylateStructureWeak antioxidant properties
Methyl 2,2-Dimethyl-4-hydroxychromanStructureStrong anticancer activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Study on Cancer Cells :
    • A study examined the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxicity at higher concentrations .
  • Antioxidant Efficacy Assessment :
    • An experiment assessed its ability to reduce oxidative stress markers in human endothelial cells. The compound effectively decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations .
  • Inflammation Model :
    • In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of inflammatory cytokines and improved clinical scores .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from its functional groups:

  • Methyl ester group (C=O-OCH₃): Prone to hydrolysis under acidic or basic conditions.

  • Chromanone core (benzopyran-4-one): Conjugated system susceptible to nucleophilic/electrophilic attack.

  • Geminal dimethyl groups : May influence steric effects or regioselectivity in reactions .

Ester Hydrolysis

The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Reaction :
COC(=O)CH₃+H₂OCOOH+CH₃OH\text{COC(=O)CH₃} + \text{H₂O} \rightarrow \text{COOH} + \text{CH₃OH}
Conditions : Acidic or basic catalysis .

Dimerization and Aldehyde Addition

Chromanone derivatives can dimerize via aldehyde addition, as observed in related compounds. For example, formaldehyde addition to chromanones may lead to intermediates or dimeric products via SN1 mechanisms .

Nucleophilic Substitution

The chroman ring’s conjugated system may enable nucleophilic attack at activated positions (e.g., α,β-unsaturated ketone regions).

Biological Interactions

Derivatives of this compound exhibit anticancer activity, suggesting potential interactions with biological targets (e.g., enzymes, DNA) .

Reaction Pathways and Mechanisms

Reaction Type Key Features Conditions Product Type References
Ester hydrolysisConversion of methyl ester to carboxylic acidAcid/base catalysisCarboxylic acid derivative
DimerizationFormaldehyde-mediated addition leading to dimeric structuresTHF, formic acidChromanone dimers
Nucleophilic substitutionAttack at conjugated positions (e.g., α,β-unsaturated ketone)Nucleophile (e.g., amines)Substituted chromanone derivatives

Q & A

Q. What are the key physicochemical properties of Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate, and how do they influence experimental design?

The compound has a molecular formula of C₁₃H₁₄O₄, a molecular weight of 234.25 g/mol, and a density of 1.2±0.1 g/cm³. Its boiling point (361.9±41.0°C) and flash point (160.6±27.7°C) suggest thermal stability under standard laboratory conditions, making it suitable for reactions requiring moderate heating. These properties guide solvent selection (e.g., avoiding high-boiling solvents for purification) and safety protocols (e.g., handling flammable solvents below the flash point) .

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data interpretation be approached?

  • NMR : Use ¹H and ¹³C NMR to confirm the chroman ring structure, focusing on the deshielded carbonyl (C=O) resonance at ~170 ppm and methyl groups at δ 1.3–1.5 ppm.
  • IR : Confirm the ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (234.25 Da) to verify purity. Cross-reference with computational predictions (e.g., Gaussian calculations for fragmentation patterns) to resolve ambiguities .

Q. How can synthetic impurities be minimized during the preparation of this compound?

Optimize the esterification step using catalytic sulfuric acid or DMAP (4-dimethylaminopyridine) to reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (gradient elution) or recrystallization from ethanol/water mixtures to remove unreacted starting materials or dimeric byproducts .

Advanced Research Questions

Q. How can the puckered conformation of the chroman ring be quantitatively analyzed, and what computational tools are recommended?

Apply Cremer-Pople ring puckering coordinates to analyze the non-planar chroman ring. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the equilibrium geometry. Compare experimental data (X-ray crystallography) with computed puckering parameters (amplitude qq, phase angle ϕ\phi) to identify dominant conformers. Software like Gaussian or ORCA can automate these analyses .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

  • Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered methyl or carbonyl groups. Validate thermal displacement parameters (ADPs) with WinGX/ORTEP to detect overfitting .
  • Twinned Data : For challenging cases (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands for iterative refinement .

Q. How can contradictory spectroscopic and crystallographic data be reconciled?

  • Scenario : Discrepancy between NMR-derived solution-phase conformers and X-ray solid-state structures.
  • Resolution : Perform variable-temperature NMR to assess conformational flexibility. Cross-validate with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model dynamic equilibria. If crystallography shows a single conformer, consider lattice forces stabilizing one conformation .

Q. What are the limitations of current synthetic routes, and how can they be addressed methodologically?

  • Issue : Low yields in cyclization steps due to steric hindrance from 2,2-dimethyl groups.
  • Solution : Screen Lewis acid catalysts (e.g., ZnCl₂ in DMF) to accelerate ring closure. Use microwave-assisted synthesis (100–150°C, 30 min) to improve kinetics .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement), WinGX/ORTEP (visualization) .
  • Conformational Analysis : Cremer-Pople coordinates (quantitative puckering), DFT/MD simulations .
  • Synthesis Optimization : Microwave reactors for kinetic control, ZnCl₂ catalysis for cyclization .

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